Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 431892-85-2
VCID: VC5652189
InChI: InChI=1S/C13H13N3O3S3/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(20)15-11(18)9-4-3-5-21-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,20)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CS2
Molecular Formula: C13H13N3O3S3
Molecular Weight: 355.45

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate

CAS No.: 431892-85-2

Cat. No.: VC5652189

Molecular Formula: C13H13N3O3S3

Molecular Weight: 355.45

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate - 431892-85-2

Specification

CAS No. 431892-85-2
Molecular Formula C13H13N3O3S3
Molecular Weight 355.45
IUPAC Name ethyl 2-[2-(thiophene-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C13H13N3O3S3/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(20)15-11(18)9-4-3-5-21-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,20)
Standard InChI Key ADXCSUCXFLIQGQ-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiazole-acetate family, featuring a thiophene-carbonyl-thioureido substituent at the 2-position of the thiazole ring. Key structural attributes include:

  • Molecular Formula: C₁₃H₁₃N₃O₃S₃

  • Molar Mass: 355.46 g/mol

  • Density: 1.480 ± 0.06 g/cm³ (predicted)

  • pKa: 7.14 ± 0.70 (predicted)

Structural Highlights:

  • Thiazole Core: A five-membered aromatic ring with nitrogen and sulfur atoms.

  • Thioureido Linkage: Connects the thiophene-carbonyl group to the thiazole ring, enhancing hydrogen-bonding potential.

  • Ethyl Acetate Side Chain: Introduces lipophilicity, influencing solubility and bioavailability.

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving cyclization and condensation reactions (Figure 1):

Step 1: Formation of 2-bromo-1-(thiophen-2-yl)ethan-1-one via bromination of thiophene derivatives .
Step 2: Reaction with thiourea in acetic acid/sodium acetate to form the thiazole intermediate .
Step 3: Condensation with thiophene-2-carbonyl isothiocyanate to introduce the thioureido group .

Optimized Conditions:

  • Solvent: Ethanol or PEG-400

  • Catalyst: Diisopropylethylammonium acetate (DIPEAc) enhances yield (94% in 45 min) .

  • Temperature: Room temperature to 80°C .

Table 1: Representative Synthesis Yields

Starting MaterialCatalystYield (%)Reference
2-Bromo-1-(thiophen-2-yl)ethan-1-oneDIPEAc94
Ethyl 3-bromo-3-(thiophen-2-yl)propionatePEG-40085

Physicochemical Properties

Spectral Characteristics

  • IR (KBr):

    • 3189 cm⁻¹ (N–H stretch)

    • 1727 cm⁻¹ (C=O ester)

    • 1603 cm⁻¹ (C=N thiazole) .

  • ¹H NMR (CDCl₃):

    • δ 1.26 (t, 3H, CH₂CH₃), 3.78 (s, 2H, CH₂), 7.07–7.56 (m, 4H, thiophene/aryl) .

Solubility and Stability

  • Solubility: Moderately soluble in ethanol, DMSO; insoluble in water.

  • Stability: Stable at room temperature but hydrolyzes under strong acidic/basic conditions.

Biological and Industrial Applications

Material Science Applications

  • Fluorescent Sensors: Thiazole-thiophene conjugates show λₑₘ = 520–660 nm, useful in analyte detection .

  • Polymer Additives: Enhances thermal stability in polyesters (T₅% = 280–320°C) .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the thioureido and acetate groups.

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.

  • Environmental Sensors: Development of thiazole-based probes for heavy metal detection .

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